molecular formula C13H20O2 B8790869 2,2'-Methanediyldicyclohexanone CAS No. 3137-39-1

2,2'-Methanediyldicyclohexanone

Cat. No. B8790869
M. Wt: 208.30 g/mol
InChI Key: CNVYERSDZLTUQK-UHFFFAOYSA-N
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Patent
US04310685

Procedure details

A mixture comprising 68 g of paraldehyde, 6 g of caustic potash and 188 g of methanol was added dropwise to a solution comprising 1,000 g of cyclohexanone and 188 g of methanol at 60°-70° C. over a period of 2 hours, and the resulting mixture was stirred for another 3 hours at 60°-70° C. Thereafter, the reaction mixture was decomposed with dilute hydrochloric acid, extracted with ether, washed first with 3% aqueous sodium carbonate, then with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate. After recovering the solvent, the dried product was distilled under vacuum to provide 340 g (yield: 64%) of a fraction boiling at 135°-145° C./3 mm Hg.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
188 g
Type
solvent
Reaction Step Five
Quantity
188 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1[O:7][CH:6]([CH3:8])OC(C)O1.[OH-].[K+].[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>CO>[CH2:14]([CH:13]1[CH2:12][CH2:17][CH2:16][CH2:8][C:6]1=[O:7])[CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][C:12]1=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
188 g
Type
solvent
Smiles
CO
Step Six
Name
Quantity
188 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for another 3 hours at 60°-70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to a solution
CUSTOM
Type
CUSTOM
Details
at 60°-70° C.
CUSTOM
Type
CUSTOM
Details
of 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
washed first with 3% aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After recovering the solvent
DISTILLATION
Type
DISTILLATION
Details
the dried product was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to provide 340 g (yield: 64%) of a fraction boiling at 135°-145° C./3 mm Hg

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1C(CCCC1)=O)C1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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